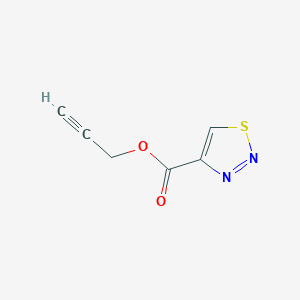

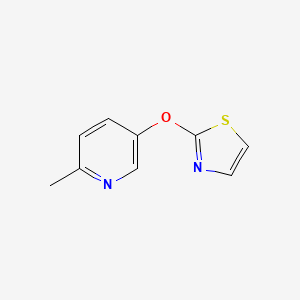

prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

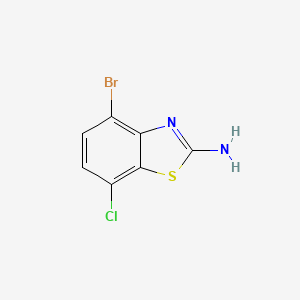

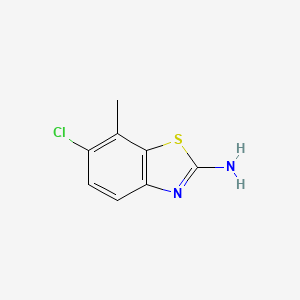

“Prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms . The specific structure and properties of “prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate” are not directly available in the literature, but information about related compounds can provide insights.

Synthesis Analysis

The synthesis of related compounds, such as 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles, has been reported . The process involves the reduction of these compounds to amines with zinc and acetic acid in isopropyl alcohol . Based on the obtained amines, Schiff bases exhibiting luminescence were synthesized .Molecular Structure Analysis

The molecular structure of “prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate” can be inferred from related compounds. For instance, the 1H NMR spectrum of 4-(3-Nitro-4-hydroxyphenyl)-1,2,3-thiadiazole showed three signals of aromatic protons, which unequivocally showed the entry of the nitro group into position 3 of the phenyl ring .科学研究应用

Antimicrobial, Antioxidant, and Anticancer Activities

Compounds similar to prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate have been synthesized and evaluated for their antimicrobial, antioxidant, and anticancer activities . These compounds were found to exhibit good antimicrobial, antioxidant, and anticancer activities .

2. Antiulcer Action and Gastric Hypersecretion Reduction In vivo experiments have shown that similar compounds can display antiulcer action and reduce gastric hypersecretion . This suggests potential applications in the treatment of gastric disorders .

Collagenase Inhibition

These compounds are known to inhibit collagenase , an enzyme that breaks down collagen in the body. This property could be useful in the treatment of diseases like rheumatoid arthritis .

Immunomodulation

Similar compounds have been found to be effective immunomodulators . This means they can modify the immune response or the functioning of the immune system, which could be beneficial in treating various immune-related diseases .

Anticancer Activity

Indole derivatives, which are structurally similar to prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate, have been found to possess various biological activities, including anticancer activity . This suggests potential applications in cancer treatment .

Synthesis of Diverse Heterocycles

Propargylamines, which are structurally similar to prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate, are used for the synthesis of diverse heterocycles like 2-oxazolidinones, thiazolidine-2-thione, and imidazole-2-ones . These heterocycles have a wide range of biological activities and are used in the synthesis of biologically active compounds .

Inhibition of Ammonia Monooxygenase

Compounds similar to prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate have been found to act as irreversible inhibitors of the key enzyme ammonia monooxygenase . This enables effective retention of ammonium and suppression of NO3 and N2O production in several agricultural soils .

Potential Therapeutic Possibilities

Given the diverse biological activities of indole derivatives and similar compounds, there is immeasurable potential to explore these compounds for newer therapeutic possibilities .

作用机制

Target of Action

Related compounds such as 1,2,3-thiadiazoles have been reported to exhibit high antibacterial, antifungal, and antiviral activity . This suggests that the compound may interact with various targets involved in these biological processes.

Mode of Action

It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases . This could potentially influence its interaction with its targets and the resulting changes.

Biochemical Pathways

Related compounds such as 1,2,3-thiadiazoles are known to exhibit luminescence , suggesting that they may affect pathways related to light emission in biological systems.

Pharmacokinetics

Related compounds such as 1,2,3-triazole hybrids have been reported to possess a favorable profile and can be considered as patient compliant , suggesting that prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate may have similar properties.

Result of Action

Related compounds such as 1,2,3-thiadiazoles are known to exhibit high antibacterial, antifungal, and antiviral activity , suggesting that prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate may have similar effects.

Action Environment

It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases , suggesting that the compound’s action may be influenced by the pH of its environment.

属性

IUPAC Name |

prop-2-ynyl thiadiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c1-2-3-10-6(9)5-4-11-8-7-5/h1,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGAXXNEYGWFDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1=CSN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6431996.png)

![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6432049.png)